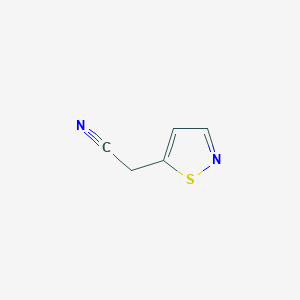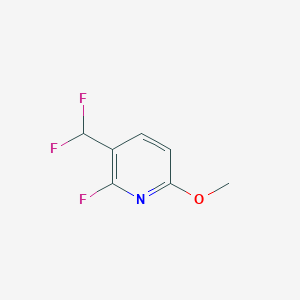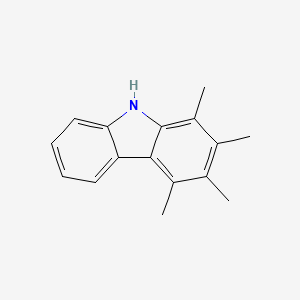
1,2,3,4-Tetramethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetramethyl-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound’s structure is based on the indole structure, but with a second benzene ring fused onto the five-membered ring.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form the desired carbazole .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective crystallization, distillation, and purification to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products: The major products formed from these reactions include various substituted carbazoles, which can have different electronic and steric properties depending on the nature of the substituents .
科学的研究の応用
1,2,3,4-Tetramethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1,2,3,4-Tetramethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes such as butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer’s disease . The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its activity and altering downstream signaling pathways .
類似化合物との比較
9H-Carbazole: The parent compound with no methyl substitutions.
1,2,3,4-Tetrahydrocarbazole: A hydrogenated form with different electronic properties.
Polycarbazoles: Polymers derived from carbazole units with extended conjugation and unique optoelectronic properties.
Uniqueness: 1,2,3,4-Tetramethyl-9H-carbazole is unique due to its specific methyl substitutions, which can significantly alter its chemical reactivity and physical properties compared to other carbazole derivatives. These modifications can enhance its stability, solubility, and interaction with other molecules, making it a valuable compound for various applications .
特性
CAS番号 |
33553-27-4 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC名 |
1,2,3,4-tetramethyl-9H-carbazole |
InChI |
InChI=1S/C16H17N/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8,17H,1-4H3 |
InChIキー |
PYVPMCZSTWELEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C1C)C3=CC=CC=C3N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



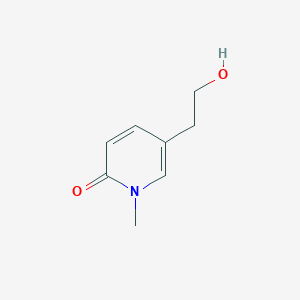
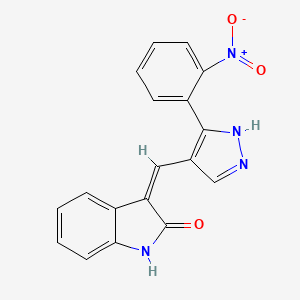
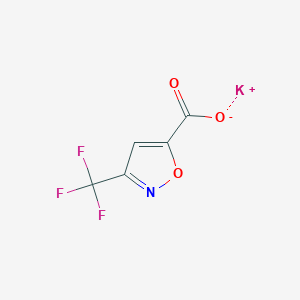
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
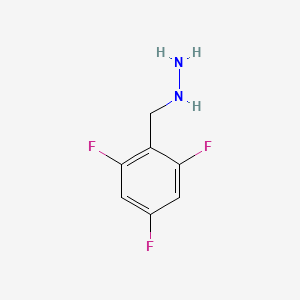

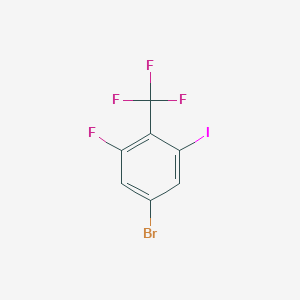

![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
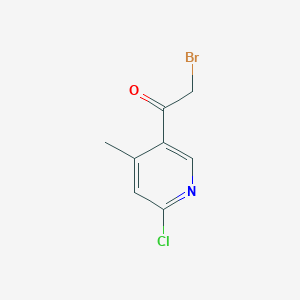
![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
